7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one
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Overview
Description
7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is a heterocyclic compound featuring a unique triazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through multi-step organic reactions involving condensation and cyclization processes. The initial step often includes the preparation of key intermediates such as pyrazoles and pyridines, which are then subjected to cyclization reactions under specific conditions.
Example Synthesis Route:
Synthesis of the pyrazole intermediate from hydrazine and an appropriate dicarbonyl compound.
Preparation of the pyridine intermediate through a suitable reaction such as the Hantzsch dihydropyridine synthesis.
Coupling of the pyrazole and pyridine intermediates via cyclization under acidic or basic conditions to yield the final triazinone structure.
Industrial Production Methods
In industrial settings, the production of 7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is often optimized for scalability and cost-effectiveness. This involves the use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent selection to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Can be oxidized under controlled conditions to form various oxidized derivatives.
Reduction: May undergo reduction to form corresponding reduced amines or hydrazines.
Substitution: Shows reactivity towards nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Nucleophiles: Halides, alkoxides, amines under conditions such as reflux or in the presence of a base like sodium hydroxide (NaOH).
Major Products
Scientific Research Applications
7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one is used in:
Chemistry: As a building block for more complex chemical syntheses and in the design of novel compounds with desired properties.
Biology: As a probe in biochemical studies due to its unique structure and biological activity.
Medicine: Potentially as a pharmacophore in drug development, especially for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials such as polymers and organic semiconductors due to its stable heterocyclic framework.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors. The mechanism typically involves binding to active sites or allosteric sites, modulating the activity of the target molecule.
Molecular Targets and Pathways:
Enzyme inhibition or activation, particularly those involved in metabolic pathways.
Receptor binding, influencing signal transduction pathways.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidines: Differ in ring fusion positions but share some pharmacological properties.
Pyrido[2,3-d]pyrimidines:
Triazolo[1,5-a]pyridines: Known for their diverse biological activities and are often used in drug design.
That's a deep dive into the world of 7-aminopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one. Need more info on a specific aspect?
Properties
IUPAC Name |
11-amino-2,3,7,8,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6O/c9-13-4-2-5-7(8(13)15)12-11-6-1-3-10-14(5)6/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZPWADRDRDMHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=CC=N3)N=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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